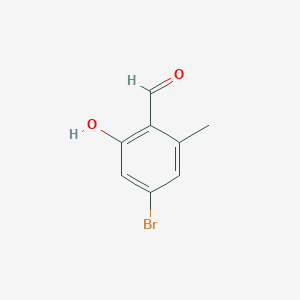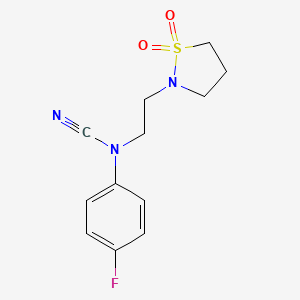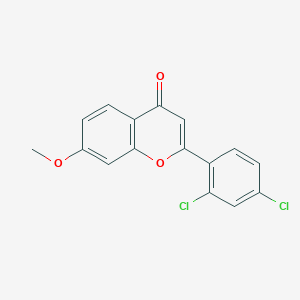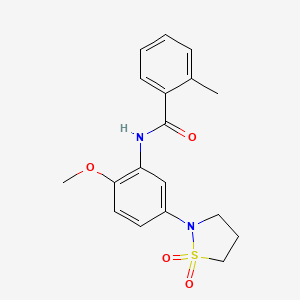![molecular formula C11H10F3N5OS B2772953 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 271798-73-3](/img/structure/B2772953.png)
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazoles are a class of compounds that have a five-membered ring structure with four nitrogen atoms and one carbon atom . They are known for their stability and versatility in various applications, including medicinal chemistry, agriculture, and photography .
Synthesis Analysis
The most common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition between a nitrile and an azide . This process can be performed under eco-friendly conditions, such as using water as a solvent, moderate conditions, non-toxic materials, easy extractions, and low cost .Molecular Structure Analysis
The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive upon shock .Physical and Chemical Properties Analysis
Tetrazoles are known for their thermal stability, with decomposition temperatures ranging from 171 to 270 °C . They also have high densities and high positive heats of formation .Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Novel Compounds
- The synthesis of novel thiazolidin-4-one derivatives, including compounds similar in structure to 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, has shown potential antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains, indicating their significance in developing new antimicrobial agents (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Antimicrobial and Antifungal Activities
- Research has focused on the antimicrobial and antifungal properties of compounds with structures related to this compound. These compounds are synthesized with the aim of identifying new therapeutic agents against resistant microbial strains. The study indicates the potential of such compounds in treating infectious diseases caused by bacteria and fungi (M. Gouda, M. Berghot, A. Shoeib, A. Khalil, 2010).
Anticancer Activities
- Some derivatives of this compound have been explored for their anticancer activities. These studies aim to uncover novel therapeutic options for cancer treatment, with certain compounds showing selective cytotoxicity towards cancer cell lines, offering insights into the design of new anticancer drugs (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).
Synthesis and Structural Studies
- The structural elucidation of novel compounds based on the tetrazole scaffold, including this compound, has been a focus of research. These studies provide a foundation for understanding the chemical properties and potential applications of these compounds in various pharmacological areas. The crystal structure analysis aids in the design of compounds with enhanced biological activities (Xiao-Qing Cai, Xiao-Nuan Xie, Xiaowei Yan, Kejian Zhao, Mei-Rong Li, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future of tetrazole research is promising, with potential applications in various fields. For example, a novel, metal-free process for the challenging synthesis of 2- (3-methyl-1 H -1,2,3,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .
Propiedades
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5OS/c1-19-10(16-17-18-19)21-6-9(20)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYOHIHESUZJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772875.png)


![(3Z)-3-[4-oxo-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2772878.png)
![6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2772880.png)
![1-[(3Ar,6aS)-3a-methyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2772881.png)
![5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2772883.png)



![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine](/img/structure/B2772888.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile](/img/structure/B2772890.png)

